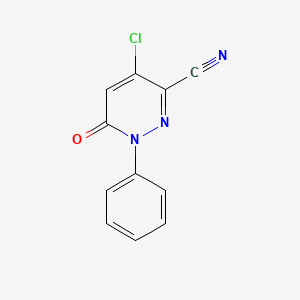
4-クロロ-6-オキソ-1-フェニル-1,6-ジヒドロピリダジン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloro group, a phenyl group, and a nitrile group attached to a pyridazine ring. It is known for its diverse applications in various fields, including medicinal chemistry and materials science.
科学的研究の応用
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by the addition of phenyl magnesium bromide in acetone . The reaction conditions include refluxing the mixture for several hours and avoiding light exposure during the addition of phenyl magnesium bromide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Amino derivatives.
Oxidation: Phenolic derivatives.
作用機序
The mechanism of action of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the derivatives formed from this compound .
類似化合物との比較
Similar Compounds
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: Similar structure with a carboxylate group instead of a nitrile group.
Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: Similar structure with a methyl ester group.
Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: Similar structure with an ethyl ester group.
Uniqueness
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxylate and ester analogs.
生物活性
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
The compound has a molecular formula of C13H10ClN3O and a molecular weight of 263.69 g/mol. Its structural features include a chloro group, an oxo group, and a phenyl ring, which contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, 4-Chloro-6-oxo derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.625 μM to 125 μM against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of 4-Chloro-6-Oxo Derivatives
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 4-Chloro-6-oxo derivative | S. aureus | 15.625 |
| 4-Chloro-6-oxo derivative | E. faecalis | 62.5 |
| 4-Chloro-6-oxo derivative | P. aeruginosa | 50 |
Antifungal Properties
The compound has also been evaluated for antifungal activity, particularly against Candida species. In vitro studies demonstrated that certain derivatives inhibited biofilm formation significantly more than standard antifungal agents like fluconazole, indicating a promising avenue for treatment in fungal infections .
Table 2: Antifungal Activity Against Candida Species
| Compound | Target Fungus | IC50 (μM) |
|---|---|---|
| 4-Chloro-6-oxo derivative | C. albicans | 40 |
| Fluconazole | C. albicans | 50 |
The biological activity of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile is attributed to its ability to inhibit key enzymatic pathways involved in microbial growth and biofilm formation. For instance, the compound may interfere with protein synthesis and nucleic acid production in bacteria, leading to cell death .
Case Studies
- Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial properties of various pyridazine derivatives, including the target compound. Results indicated that the compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
- Antifungal Activity Research : Another research highlighted the compound's ability to disrupt biofilm formation in Candida species, showcasing its potential as an antifungal treatment option that could overcome resistance mechanisms seen with standard therapies .
特性
IUPAC Name |
4-chloro-6-oxo-1-phenylpyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-9-6-11(16)15(14-10(9)7-13)8-4-2-1-3-5-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGMNRLWSAYJMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














